Multi-Target Enzyme Inhibition Profile Compared to Classical Antifolates
Pemetrexed disodium hemipenta hydrate demonstrates a multi-target inhibition profile against three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), with Ki values of 1.3 nM, 7.2 nM, and 65 nM, respectively [1]. In contrast, classical antifolates such as methotrexate and raltitrexed are primarily single-target inhibitors of DHFR and TS, respectively, and do not exhibit this same breadth of inhibitory activity [2]. This multi-target mechanism is a key differentiator, as it disrupts both thymidine and purine biosynthesis pathways, potentially circumventing resistance mechanisms that arise from single-enzyme blockade [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | TS: 1.3 nM; DHFR: 7.2 nM; GARFT: 65 nM |
| Comparator Or Baseline | Methotrexate: potent DHFR inhibitor (specific Ki data not available in this context, but known primary target). Raltitrexed: specific TS inhibitor. |
| Quantified Difference | Pemetrexed is a multi-target inhibitor; comparators are primarily single-target. |
| Conditions | Cell-free enzyme assays |
Why This Matters
For scientific selection, the multi-target profile offers a distinct pharmacological tool for studying antifolate mechanisms and may be prioritized for research on overcoming single-target resistance.
- [1] Adooq Bioscience. Pemetrexed disodium hemipenta hydrate Datasheet. Catalog No. A15207. View Source
- [2] Purcell WT, Ettinger DS. Novel antifolate drugs. Curr Oncol Rep. 2003;5(2):114-125. View Source
